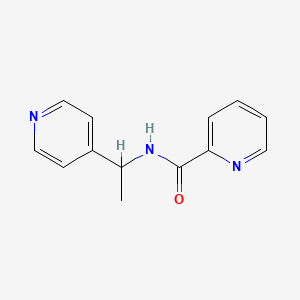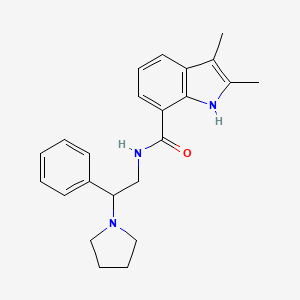
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide, also known as U-47700, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by Upjohn, a pharmaceutical company. U-47700 is a highly potent drug that has been used in scientific research to study opioid receptors and their effects on the body.
Mécanisme D'action
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide works by binding to the mu-opioid receptor in the brain, which leads to the release of dopamine and other neurotransmitters. This results in pain relief, euphoria, and a sense of well-being.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been shown to have similar effects to other opioid drugs, including pain relief, sedation, and respiratory depression. It has also been shown to have a high potential for abuse and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study opioid receptors and their effects on the body. However, its high potential for abuse and addiction make it a risky drug to work with in the lab.
Orientations Futures
There are several potential future directions for research involving 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide. One area of interest is the development of new opioid drugs that have fewer side effects and a lower potential for abuse and addiction. Another area of interest is the study of the long-term effects of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide on the brain and the body, as well as the potential for addiction and withdrawal.
Méthodes De Synthèse
The synthesis of 2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide involves the reaction of 2,3-dimethylindole with N-(2-chloroethyl)-N-phenylpropan-2-amine, followed by the addition of ethyl chloroformate and sodium hydroxide. The final product is then purified using chromatography.
Applications De Recherche Scientifique
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide has been used in scientific research to study the opioid receptors in the brain and their effects on the body. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for the pain relief and euphoria associated with opioids.
Propriétés
IUPAC Name |
2,3-dimethyl-N-(2-phenyl-2-pyrrolidin-1-ylethyl)-1H-indole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O/c1-16-17(2)25-22-19(16)11-8-12-20(22)23(27)24-15-21(26-13-6-7-14-26)18-9-4-3-5-10-18/h3-5,8-12,21,25H,6-7,13-15H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISIHSWHAQLLCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=CC=C2C(=O)NCC(C3=CC=CC=C3)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

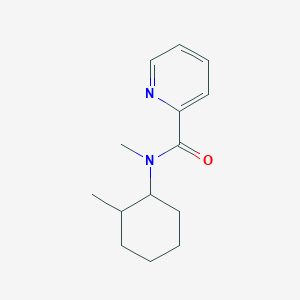
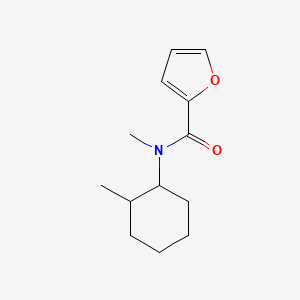
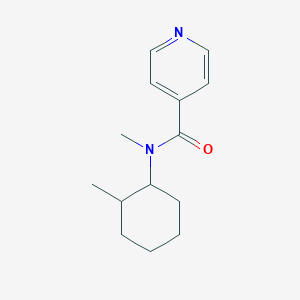
![(E)-N-[1-(3-bromophenyl)ethyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7495089.png)



![N-(1-cyclopropylethyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7495118.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[4-(pyridin-4-ylmethoxy)phenyl]methanone](/img/structure/B7495125.png)
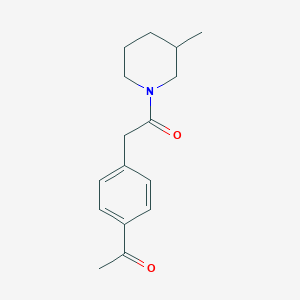
![1-Cyclopentyl-3-[1-(oxolan-2-yl)ethyl]urea](/img/structure/B7495142.png)
![N-[1-(2-methylpropanoyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7495148.png)

